molecular formula C18H23NO2 B2554479 7,8-dimethyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one CAS No. 848275-04-7

7,8-dimethyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

Cat. No.: B2554479
CAS No.: 848275-04-7
M. Wt: 285.387
InChI Key: JCKOVZQVAQMUMJ-UHFFFAOYSA-N
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Description

7,8-dimethyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H23NO2 and its molecular weight is 285.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Screening

7,8-Dimethyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one and its derivatives have been synthesized for exploring various biological screenings. Studies have shown that certain derivatives of this compound exhibit a high degree of cytotoxic activity and bactericidal properties. For example, specific compounds synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one have demonstrated significant cytotoxicity and antibacterial effects, indicating potential applications in medical research and drug development (Khan et al., 2003), (Khan et al., 2004).

Apoptosis Inducers in Cancer Research

This compound has also been identified as a potent apoptosis inducer. Studies have shown that certain derivatives can induce nuclear fragmentation, PARP cleavage, and cell cycle arrest in human cell lines, highlighting their potential as anticancer agents. These derivatives have also demonstrated significant activity in growth inhibition assays, indicating their potential effectiveness in cancer therapy (Kemnitzer et al., 2004).

Chemical and Physical Property Studies

The physicochemical properties of related compounds have been extensively studied, including their molecular structure, melting point, molecular weight, and other parameters. These studies are crucial for understanding the properties of these compounds and their potential applications in various fields (Lastovka et al., 2017).

Hydrolysis and Kinetic Studies

Hydrolysis and kinetic studies of derivatives of this compound have been conducted to understand their reactivity. These studies are vital for applications in chemical synthesis and the development of new compounds (Abu-Gharib et al., 2015), (Abu-Gharib et al., 2014).

Properties

IUPAC Name

7,8-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-12-6-8-19(9-7-12)11-15-10-17(20)21-18-14(3)13(2)4-5-16(15)18/h4-5,10,12H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKOVZQVAQMUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322823
Record name 7,8-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

848275-04-7
Record name 7,8-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.